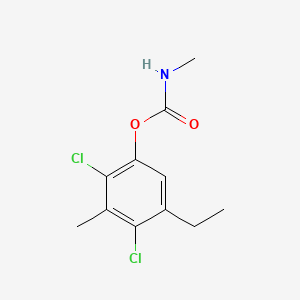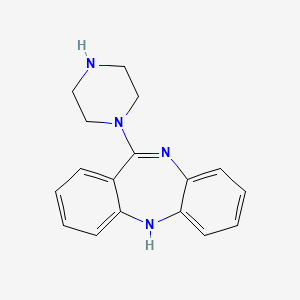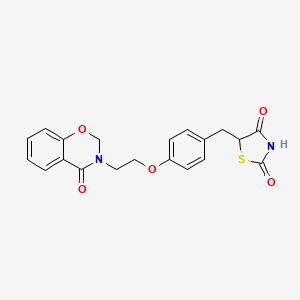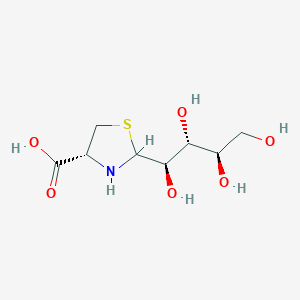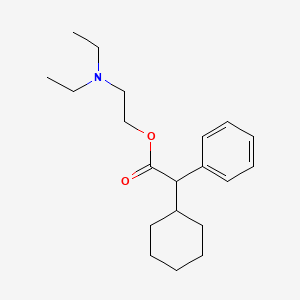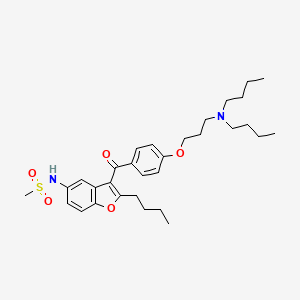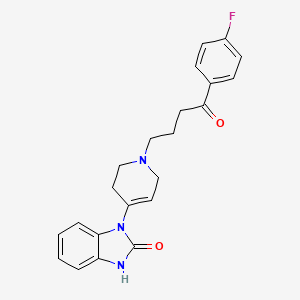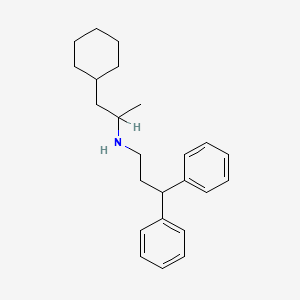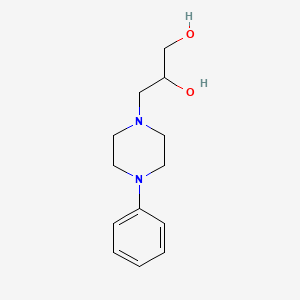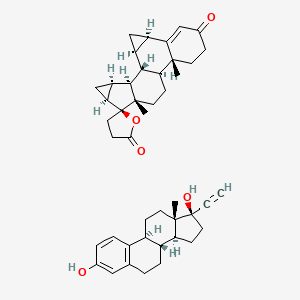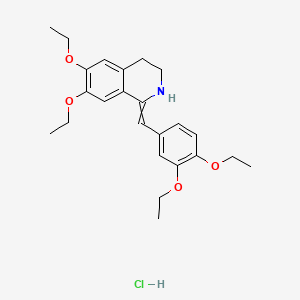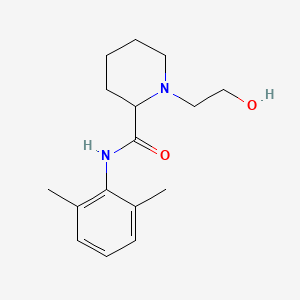![molecular formula C23H29FN4O7 B1671023 4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 220120-14-9](/img/structure/B1671023.png)
4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-5842 is a small molecule drug that acts as a sigma-1 receptor modulator. It was developed by Esteve Pharmaceuticals S.A. and has been investigated for its potential therapeutic applications in treating psychotic disorders and behavioral disorders. The compound has shown high affinity for sigma-1 receptors, which are chaperone proteins that interact with other proteins, such as N-methyl-D-aspartate receptors and opioid receptors, modulating their activity .
Preparation Methods
The synthesis of E-5842 involves several steps:
Dehydration Reaction: The intermediate product, 1-[4-[4-(4-fluorophenyl)-4-hydroxy-1-piperidyl]butyl]-1H-1,2,4-triazole, undergoes dehydration in refluxing hydrochloric acid/ethanol to yield the final product.
Industrial Production: The industrial production of E-5842 follows similar synthetic routes but is optimized for large-scale manufacturing, ensuring high yield and purity.
Chemical Reactions Analysis
E-5842 undergoes various chemical reactions, including:
Oxidation: E-5842 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: E-5842 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
E-5842 exerts its effects by modulating sigma-1 receptors, which are chaperone proteins that interact with other proteins, such as N-methyl-D-aspartate receptors and opioid receptors . By binding to sigma-1 receptors, E-5842 influences their activity and modulates various cellular processes. This modulation can lead to therapeutic effects, such as alleviating symptoms of psychotic disorders and reducing pain .
Comparison with Similar Compounds
E-5842 is compared with other sigma-1 receptor modulators, such as:
Haloperidol: A well-known antipsychotic that also binds to sigma sites in the brain with high affinity.
Piperazine Derivatives: Compounds with similar sigma receptor affinity and potential therapeutic applications.
E-5842 is unique due to its high selectivity for sigma-1 receptors and its potential as an atypical antipsychotic with low extrapyramidal side effects .
Properties
CAS No. |
220120-14-9 |
|---|---|
Molecular Formula |
C23H29FN4O7 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H21FN4.C6H8O7/c18-17-5-3-15(4-6-17)16-7-11-21(12-8-16)9-1-2-10-22-14-19-13-20-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-7,13-14H,1-2,8-12H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
LTBKOSQVBVYJKW-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCCCN3C=NC=N3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCCCN3C=NC=N3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-fluorophenil)-1,2,3,4-tetrahydro-1-(4-(1,2,4-triazol-1-il)butyl)pyridine citrate E 5842 E-5842 E5842 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


